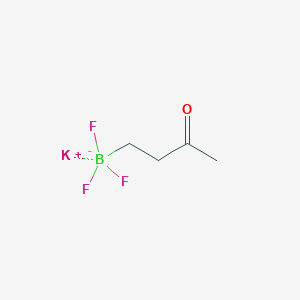
Potassium trifluoro(3-oxobutyl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Potassium trifluoro(3-oxobutyl)boranuide typically involves the reaction of trifluoroborane with a suitable precursor under controlled conditions. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the compound .
Analyse Des Réactions Chimiques
Potassium trifluoro(3-oxobutyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Potassium trifluoro(3-oxobutyl)boranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, including its use in drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Potassium trifluoro(3-oxobutyl)boranuide involves its interaction with specific molecular targets, leading to the formation of stable complexes. These interactions can modulate various biochemical pathways, depending on the context of its application .
Comparaison Avec Des Composés Similaires
Potassium trifluoro(3-oxobutyl)boranuide can be compared with other similar compounds, such as:
- Potassium trifluoro(vinyl)boranuide
- Potassium trifluoro(phenyl)boranuide
- Potassium trifluoro(methyl)boranuide
These compounds share similar structural features but differ in their reactivity and applications.
Propriétés
Formule moléculaire |
C4H7BF3KO |
|---|---|
Poids moléculaire |
178.00 g/mol |
Nom IUPAC |
potassium;trifluoro(3-oxobutyl)boranuide |
InChI |
InChI=1S/C4H7BF3O.K/c1-4(9)2-3-5(6,7)8;/h2-3H2,1H3;/q-1;+1 |
Clé InChI |
XVUROYILZRZDJO-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCC(=O)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


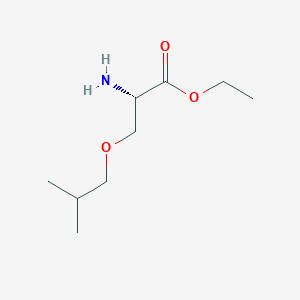

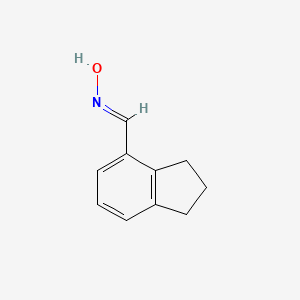
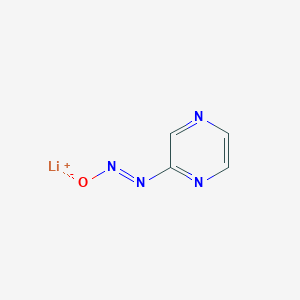
![6-Acetyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15305771.png)
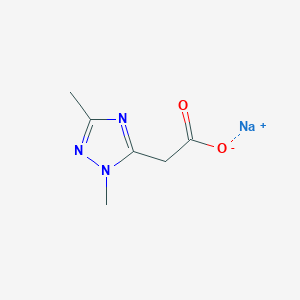

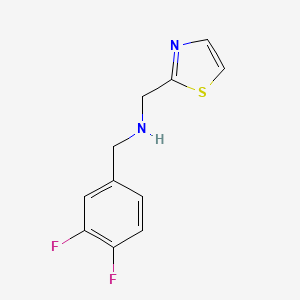
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15305789.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B15305791.png)
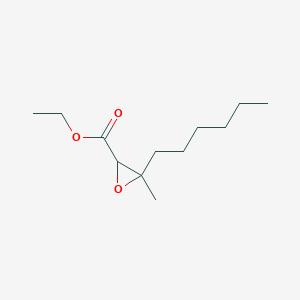
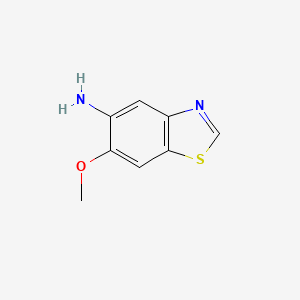
![Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate](/img/structure/B15305818.png)
![tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B15305822.png)
